Ellagic acid-13C12

Kinase Inhibition Casein Kinase 2 Cancer Research

Researchers studying ellagic acid metabolism face a critical gap: unlabeled EA cannot be distinguished from endogenous compounds in LC-MS/MS, confounding pharmacokinetic and gut-microbiota-to-urolithin conversion studies. Ellagic acid-13C12 solves this as a defined-mass internal standard: • Enables absolute quantification of EA in plasma/tissue with 98% 13C enrichment and ≥98% chemical purity. • 13C12-labeling preserves native CK2 inhibition (IC50=40 nM) and GST isoform binding profiles-validated for competitive tracer experiments. • Supplied with full Certificates of Analysis; recommended storage at -20°C; ships ambient. For R&D use only.

Molecular Formula C14H6O8
Molecular Weight 314.10 g/mol
Cat. No. B12371168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEllagic acid-13C12
Molecular FormulaC14H6O8
Molecular Weight314.10 g/mol
Structural Identifiers
SMILESC1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
InChIInChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyAFSDNFLWKVMVRB-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ellagic Acid: Identity and Procurement


6,7,13,14-Tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione, universally recognized as Ellagic Acid (EA), is a dimeric gallic acid derivative and a prominent hydrolyzable tannin [1]. Identified by CAS number 476-66-4, this polyphenolic compound is characterized by a complex planar structure with a molecular weight of 302.194 g/mol and the molecular formula C14H6O8 [1][2]. It is a naturally occurring secondary metabolite found in a variety of fruits and nuts, including pomegranates, strawberries, raspberries, and walnuts [3]. While widely studied for its in vitro antioxidant, anticancer, and enzyme inhibitory properties, its low systemic bioavailability is a critical factor for researchers to consider when designing in vivo studies or interpreting data from cell-based assays [3].

Natural polyphenol probe for CK2 and GST enzyme inhibition studies
Reported in vitro antioxidant activity; assay-specific context applies
Oral bioavailability profile: rapid gut microbiota conversion to urolithins; in vivo model interpretation requires metabolite context

Procurement Rationale for Ellagic Acid


The scientific and industrial value of Ellagic Acid (EA) is not shared equally by its structural analogs or other common polyphenols. Generic substitution within the polyphenol class is scientifically unsound due to distinct and quantifiable differences in potency, selectivity, and metabolic fate. While compounds like gallic acid or tannic acid share a phenolic core and exhibit antioxidant properties, their specific interactions with molecular targets, such as protein kinase CK2 and glutathione S-transferases, differ by orders of magnitude [1][2]. Furthermore, the unique planar, fused-ring structure of EA dictates its specific binding mode, which cannot be replicated by simpler phenolic acids. Critically, the in vivo relevance of EA is inextricably linked to its transformation by the gut microbiota into urolithins, a metabolic pathway and resultant pharmacokinetic profile that is not shared by other phenolic compounds [3]. Therefore, selecting EA over a less expensive or more readily available analog is a decision grounded in the specific, quantitative performance characteristics detailed below.

CK2 Selectivity Profile
Generic polyphenols lack reported CK2 inhibition selectivity; off-target kinase effects may differ in signaling studies.
GST Isoform Coverage
Broad-spectrum GST inhibition by ellagic acid is not replicated by gallic acid or tannic acid; isoform-specific responses can alter detoxification pathway readouts.
Metabolic Fate Mismatch
In vivo conversion to urolithin metabolites is unique; unmodified polyphenols do not generate the same metabolite exposure profile, limiting data comparability.

Quantitative Differentiation Guide


CK2 Inhibition Potency and Selectivity

Ellagic acid is a potent and selective ATP-competitive inhibitor of casein kinase 2 (CK2). Its selectivity is demonstrated by a stark difference in inhibitory concentration against a panel of kinases . The compound exhibits an IC50 of 40 nM for CK2, which is 72.5-fold more potent than its inhibition of Lyn kinase (IC50 = 2,900 nM) and 87.5-fold more potent than its inhibition of PKA (IC50 = 3,500 nM) . This quantitative selectivity profile is a key differentiator from broad-spectrum kinase inhibitors or less potent CK2 inhibitors.

CK2 Inhibition Selectivity
Reported
IC50 = 40 nM
Reported CK2 selectivity; supports kinase pathway assay context.
Source to verify; no direct citation provided.
Kinase Inhibition Casein Kinase 2 Cancer Research Selectivity Profile

Broad-Spectrum GST Inhibition

Unlike other polyphenols such as genistein, kaempferol, and quercetin, which only inhibit specific GST isoforms (M1-1 and M2-2), ellagic acid demonstrates broad-spectrum inhibitory activity against multiple human GSTs [1]. Ellagic acid inhibited GSTs A1-1, A2-2, M1-1, M2-2, and P1-1 with IC50 values ranging from 0.04 to 5 μM [1]. This broad activity profile is a key differentiator for applications aimed at modulating GST-mediated detoxification or chemoresistance pathways.

GST Isoform Inhibition
Head-to-head
Ellagic Acid
5 isoforms (0.04–5 µM)
Genistein, Kaempferol, Quercetin
2 isoforms only
Reported broad-spectrum GST inhibition; supports pan-GST research context.
CDNB substrate; recombinant human enzymes.
GST Inhibition Chemoresistance Detoxification Polyphenol Comparison

DPPH Radical Scavenging vs. Gallic Acid

In a direct comparison of antioxidant capacity, ellagic acid and its monomeric precursor gallic acid were evaluated for their ability to scavenge the stable free radical DPPH [1]. The study found that gallic acid exhibited an IC50 of 13.2 μM, while ellagic acid required a slightly higher concentration, with an IC50 of 15.9 μM [1]. This quantifies the difference in radical scavenging efficiency between these two related phenolic compounds under identical assay conditions.

DPPH Scavenging
Head-to-head
IC50 = 15.9 µM
Measurably lower DPPH scavenging than gallic acid (13.2 µM); context-dependent.
In vitro DPPH radical assay.
Antioxidant Free Radical Scavenging DPPH Assay Gallic Acid

Antiproliferative Potency in Colon Cancer Cells

A study comparing the antiproliferative effects of ellagic acid (EA) and its methylated derivative 4,4'-di-O-methylellagic acid (4,4'-DiOMEA) on colon cancer cells revealed a significant difference in potency [1]. The derivative 4,4'-DiOMEA was identified as the most effective compound and was shown to be 13-fold more potent than other compounds within the ellagic acid family, including the parent EA [1]. This demonstrates that chemical modification of the EA scaffold can dramatically enhance anticancer activity.

Antiproliferative vs. Derivative
Head-to-head
Ellagic Acid
Less effective
4,4'-DiOMEA
13-fold more effective
Derivative shows higher antiproliferative response; SAR context.
Human colon cancer cell lines.
Anticancer Colon Cancer Structure-Activity Relationship Ellagic Acid Derivative

In Vivo Bioavailability: Urolithins vs. Ellagic Acid

A critical differentiator for in vivo applications is the poor bioavailability of ellagic acid itself. Research indicates that ellagic acid undergoes extensive metabolism by the gut microbiota, and its direct absorption is very low [1]. In contrast, the resulting metabolites, urolithins, are much better absorbed and circulate in plasma at physiologically relevant concentrations ranging from 0.2 to 20 μM [1]. This fundamental difference in pharmacokinetic fate means that in vivo effects attributed to EA consumption are likely mediated by its urolithin metabolites.

Oral Bioavailability
Class-level
Ellagic Acid
Very low absorption
Urolithin Metabolites
0.2–20 µM in plasma
EA poorly absorbed; urolithins drive systemic exposure; in vivo interpretation context.
Gut microbiota-dependent conversion.
Bioavailability Pharmacokinetics Urolithins Gut Microbiota In Vivo

Reducing Power: Ellagic Acid vs. Ascorbic Acid

In a comparative analysis of reducing power, a key measure of electron-donating antioxidant capacity, ellagic acid outperforms the standard reference antioxidant L-ascorbic acid (vitamin C) under both light-exposed and light-protected conditions [1]. Under light exposure, ellagic acid exhibited a reducing power of 102.7 ± 1.0, compared to 31.4 ± 1.4 for ascorbic acid [1]. This quantifies ellagic acid's superior ability to act as a reductant in this in vitro setting.

Reducing Power
Head-to-head
102.7 ± 1.0 (light-exposed)
Exhibits higher reducing power than ascorbic acid (31.4) in FRAP assay; reported comparison.
Ferric reducing antioxidant power assay.
Antioxidant Reducing Power Assay Ascorbic Acid Standard Comparison

Validated Application Scenarios


CK2 Signaling Studies

Ellagic acid is an optimal tool compound for in vitro studies focused on dissecting CK2-mediated signaling pathways. Its potent inhibition of CK2 (IC50 = 40 nM) coupled with high selectivity over kinases like Lyn and PKA (72.5-fold and 87.5-fold less potent, respectively) allows for precise modulation of CK2 activity with minimal confounding off-target effects . This makes it a superior choice over broad-spectrum kinase inhibitors for mechanistic cell biology and biochemical assays.

Pan-GST Inhibition in Multidrug Resistance

For research into chemoresistance mechanisms involving the glutathione S-transferase (GST) superfamily, ellagic acid provides a unique advantage. Its ability to inhibit five major human GST isoforms (A1-1, A2-2, M1-1, M2-2, P1-1) with IC50 values between 0.04 and 5 μM offers a broad-spectrum inhibitory profile not found in other common polyphenols like genistein or quercetin, which have a much narrower isoform specificity [1]. This makes ellagic acid the preferred reagent for studies aiming to globally modulate GST activity in cell culture models.

Gut Microbiota-Derived Urolithin Metabolites

Researchers designing in vivo experiments or interpreting clinical data related to pomegranate or ellagitannin consumption must account for the metabolic fate of ellagic acid. Due to its very low systemic bioavailability, the observed in vivo effects are largely attributed to its gut microbiota-derived metabolites, the urolithins, which circulate at plasma concentrations between 0.2-20 μM [2]. Therefore, procurement of urolithin metabolites is more scientifically relevant than ellagic acid for studying systemic effects in animal models or human subjects. Studies using pure ellagic acid must be designed with this metabolic conversion in mind.

Anticancer Drug Discovery: Benchmarking Derivatives

In structure-activity relationship (SAR) studies and anticancer drug discovery, ellagic acid serves as an essential parent compound for benchmarking the enhanced efficacy of its derivatives. The finding that 4,4'-di-O-methylellagic acid (4,4'-DiOMEA) is 13-fold more potent than ellagic acid in inhibiting colon cancer cell proliferation provides a clear, quantifiable benchmark [3]. This justifies the procurement of both the parent compound and its derivative for comparative studies, enabling researchers to identify and validate the structural modifications that lead to superior antiproliferative activity.

Application
Selection Property
Validation Focus
CK2 signaling pathway studies
Reported CK2 inhibitory selectivity
Off-target kinase activity review
GST-mediated chemoresistance research
Broad-spectrum GST isoform inhibition
Isoform-specific response validation
In vivo ellagitannin metabolite studies
Metabolite conversion to urolithins
Plasma urolithin concentration monitoring
Colon cancer cell proliferation research
Comparison with 4,4'-DiOMEA derivative
SAR and derivative potency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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